molecular formula C9H6BrClN2O B13007096 5-Bromo-4-chloro-8-methoxyquinazoline

5-Bromo-4-chloro-8-methoxyquinazoline

Cat. No.: B13007096
M. Wt: 273.51 g/mol
InChI Key: IDYBUOGEJCOBAZ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-8-methoxyquinazoline is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-8-methoxyquinazoline typically involves the bromination and chlorination of quinazoline derivatives. One common method includes the reaction of 4-chloroquinazoline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-8-methoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazoline derivatives with different functional groups, while oxidation and reduction reactions can produce quinazoline oxides or reduced quinazoline compounds .

Scientific Research Applications

5-Bromo-4-chloro-8-methoxyquinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-8-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-8-methoxyquinoline
  • 5-Bromo-8-methoxyquinazoline
  • 4-Chloro-8-methoxyquinoline

Uniqueness

5-Bromo-4-chloro-8-methoxyquinazoline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This dual halogenation can enhance its potential as a therapeutic agent compared to similar compounds with only one halogen atom .

Properties

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

IUPAC Name

5-bromo-4-chloro-8-methoxyquinazoline

InChI

InChI=1S/C9H6BrClN2O/c1-14-6-3-2-5(10)7-8(6)12-4-13-9(7)11/h2-4H,1H3

InChI Key

IDYBUOGEJCOBAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C(=NC=N2)Cl

Origin of Product

United States

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